

(2S)-OMPT: A Technical Guide to a Selective LPA3 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-OMPT, chemically known as (2S)-1-oleoyl-2-O-methyl-sn-glycero-3-phosphothionate, is a potent and selective synthetic agonist for the lysophosphatidic acid receptor 3 (LPA3). As a stable analog of the endogenous signaling lipid lysophosphatidic acid (LPA), **(2S)-OMPT** serves as a critical pharmacological tool for elucidating the physiological and pathological roles of the LPA3 receptor. Its selectivity makes it invaluable for dissecting the distinct signaling pathways governed by LPA3 from those activated by other LPA receptor subtypes. This technical guide provides an in-depth overview of **(2S)-OMPT**, including its chemical properties, receptor activation profile, detailed experimental protocols for its characterization, and the signaling cascades it initiates.

Chemical Properties of (2S)-OMPT



Property	Value
Chemical Name	(2S)-1-oleoyl-2-O-methyl-sn-glycero-3- phosphothionate
Molecular Formula	C22H43O6PS • 2(C2H5)3N
Formula Weight	669.00 g/mol
CAS Number	1217471-69-6[1]
Appearance	White to off-white solid
Solubility	Soluble in aqueous buffers containing BSA, and organic solvents such as DMSO and ethanol.

LPA3 Receptor Selectivity and Potency

(2S)-OMPT exhibits preferential agonistic activity at the human LPA3 receptor. While it is widely regarded as a selective LPA3 agonist, some studies suggest it may possess weak activity at other LPA receptor subtypes, particularly at higher concentrations. The following tables summarize the available quantitative data on the potency of **(2S)-OMPT** at various LPA receptors as determined by key in vitro functional assays.

Table 1: GTPyS Binding Assay

This assay measures the activation of G proteins, a primary step in GPCR signaling. The EC50 value represents the concentration of **(2S)-OMPT** that elicits a half-maximal response.

Receptor Subtype	Cell Line	EC50 (nM)	Reference
LPA1	HEK293T	No significant activity	[2]
LPA2	HEK293T	Weak agonistic effects at >1µM	[2]
LPA3	HEK293T	276	[2]

Table 2: Calcium Mobilization Assay



This assay measures the increase in intracellular calcium concentration, a downstream effect of Gq/11-coupled receptor activation.

Receptor Subtype	Cell Line	EC50 (nM)	Reference
LPA2	Sf9	Poorly induces Ca2+ increase	[1]
LPA3	Sf9	Efficiently induces Ca2+ increase	[1]
LPA3	HEK293	425	[3]

Table 3: ERK1/2 Phosphorylation Assay

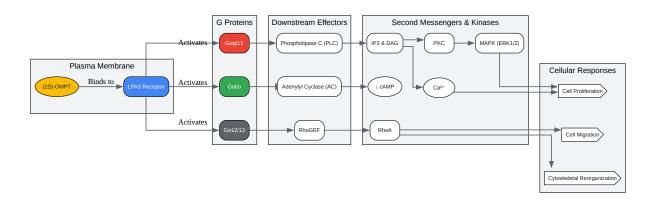
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, a common downstream signaling event for many GPCRs.

Receptor Subtype	Cell Line	EC50 (nM)	Reference
LPA1	HEK293	No stimulation	[1]
LPA2	HEK293	No stimulation	[1]
LPA3	HEK293	5	[3]

LPA3 Receptor Signaling Pathways

Activation of the LPA3 receptor by **(2S)-OMPT** initiates a cascade of intracellular signaling events. The LPA3 receptor primarily couples to G proteins of the Gq/11, Gi/o, and G12/13 families. These interactions lead to the activation of various downstream effector molecules and the modulation of cellular processes.





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LPA3 Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize **(2S)-OMPT** are provided below.

GTPyS Binding Assay

This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

Materials:

· Cell membranes expressing the LPA receptor of interest

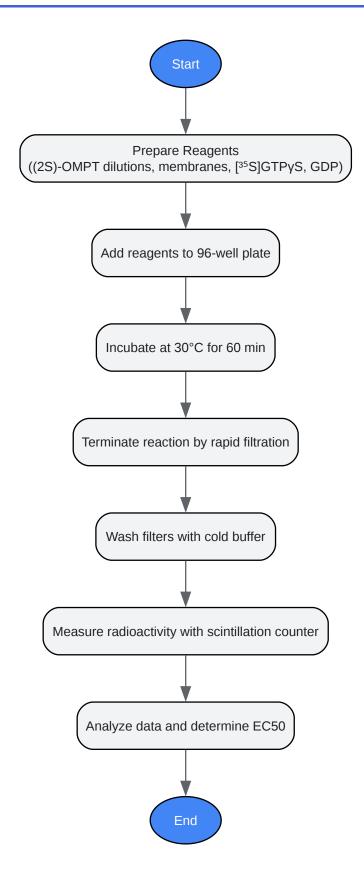


- [35S]GTPyS (specific activity ~1250 Ci/mmol)
- GDP
- (2S)-OMPT
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
- Scintillation cocktail
- · Glass fiber filter mats
- Cell harvester

Procedure:

- Prepare cell membranes from cells overexpressing the desired LPA receptor subtype.
- In a 96-well plate, add 50 μ L of assay buffer containing various concentrations of **(2S)**-**OMPT**.
- Add 25 μL of cell membrane suspension (typically 5-20 μg of protein) to each well.
- Add 25 μ L of assay buffer containing GDP (final concentration ~10 μ M) and [35S]GTPyS (final concentration ~0.1 nM).
- Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
- Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Dry the filter mats and measure the radioactivity using a scintillation counter.
- Data are analyzed by non-linear regression to determine EC50 values.





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GTPyS Binding Assay Workflow



Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels upon receptor activation using a calcium-sensitive fluorescent dye.

Materials:

- Cells expressing the LPA receptor of interest
- Fluo-4 AM or other suitable calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- (2S)-OMPT
- A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

- Seed cells into a 96-well, black-walled, clear-bottom plate and culture overnight.
- Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
- Remove the culture medium and add the loading buffer to the cells.
- Incubate the plate at 37°C for 60 minutes in the dark.
- Wash the cells with HBSS.
- Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
- Inject various concentrations of (2S)-OMPT and immediately begin measuring the fluorescence intensity over time.
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.



Data are analyzed to determine EC50 values.

ERK1/2 Phosphorylation Assay

This assay detects the phosphorylation of ERK1/2 as a measure of MAPK pathway activation.

Materials:

- Cells expressing the LPA receptor of interest
- Serum-free culture medium
- (2S)-OMPT
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment and reagents

Procedure:

- Seed cells in a multi-well plate and grow to ~80% confluency.
- Serum-starve the cells for 4-24 hours.
- Treat the cells with various concentrations of (2S)-OMPT for a specified time (e.g., 5-15 minutes).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.



- Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
- Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.

In Vivo Studies

(2S)-OMPT has been utilized in preclinical animal models to investigate the in vivo functions of LPA3. For instance, in a mouse model of sepsis induced by lipopolysaccharide (LPS), administration of **(2S)-OMPT** demonstrated a potential therapeutic effect.[4]

Experimental Example: Sepsis Mouse Model

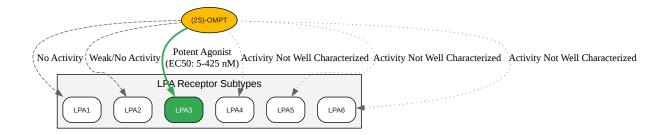
- Model: C57BL/6 mice injected with a lethal dose of LPS.
- Treatment: (2S)-OMPT administered intraperitoneally at a specified dose following LPS challenge.
- Endpoints: Survival rate, plasma cytokine levels (e.g., IL-6), and markers of coagulation can be monitored.

Further in vivo studies are necessary to fully characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the full therapeutic potential of **(2S)-OMPT**.

Logical Relationship of (2S)-OMPT Selectivity

The following diagram illustrates the logical relationship of **(2S)-OMPT**'s selectivity for the LPA3 receptor based on the compiled data.





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References

- 1. Overview of Pharmacokinetics Clinical Pharmacology MSD Manual Professional Edition [msdmanuals.com]
- 2. Lysophosphatidic acid (LPA) signaling via LPA4 and LPA6 negatively regulates cell motile activities of colon cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability study of two ondansetron oral soluble film formulations in fasting healthy male Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2S)-OMPT: A Technical Guide to a Selective LPA3
 Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b024390#2s-ompt-as-a-selective-lpa3-receptor-agonist]

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